N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Brand Name: Vulcanchem
CAS No.: 450342-57-1
VCID: VC4737756
InChI: InChI=1S/C21H20N4O3S/c1-2-17(14-6-4-3-5-7-14)21(26)22-20-18-12-29-13-19(18)23-24(20)15-8-10-16(11-9-15)25(27)28/h3-11,17H,2,12-13H2,1H3,(H,22,26)
SMILES: CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C21H20N4O3S
Molecular Weight: 408.48

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

CAS No.: 450342-57-1

VCID: VC4737756

Molecular Formula: C21H20N4O3S

Molecular Weight: 408.48

* For research use only. Not for human or veterinary use.

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide - 450342-57-1

Description

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a complex organic compound belonging to the class of thienopyrazoles. It features a thieno[3,4-c]pyrazole core structure, which is characterized by a fused ring system containing sulfur and nitrogen atoms. The presence of the 4-nitrophenyl group and the phenylbutanamide moiety contributes to its unique chemical properties and potential biological activities.

Key Features:

  • Molecular Formula: Not explicitly provided in the available literature.

  • Molecular Weight: Approximately 368.40 g/mol for similar compounds in the thienopyrazole class.

  • Biological Activities: Potential antimicrobial and anticancer properties, similar to other thienopyrazole derivatives.

Synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

The synthesis of this compound typically involves multi-step organic reactions. Common reagents used in these synthetic routes include halogenated compounds for substitution reactions, as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions such as temperature and pressure are optimized to favor the formation of the desired product while minimizing side reactions.

Synthetic Steps:

  • Formation of the Thieno[3,4-c]pyrazole Core: This involves reacting appropriate precursors to form the core structure.

  • Functionalization: Introduction of the phenylbutanamide group through reactions involving hydrazonoyl halides and other intermediates.

Chemical Stability:

  • Stability Conditions: Generally stable under controlled conditions but may react with nucleophiles and electrophiles.

Biological Activities and Potential Applications

Thienopyrazole derivatives, including N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide, are of interest for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development.

Potential Applications:

  • Medicinal Chemistry: Potential use in developing drugs targeting specific biological pathways.

  • Material Science: Could be explored for applications in materials due to its unique structural properties.

Characterization Techniques

The molecular structure of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into its molecular configuration and purity.

Characterization Data:

TechniqueDescription
NMRProvides detailed information about the molecular structure and configuration.
MSUsed to determine the molecular weight and purity of the compound.

Future Directions:

  • In-depth Biological Studies: Investigate its biological activities and potential as a pharmacophore in drug design.

  • Optimization of Synthesis: Improve synthetic routes for higher yields and purity.

CAS No. 450342-57-1
Product Name N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Molecular Formula C21H20N4O3S
Molecular Weight 408.48
IUPAC Name N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Standard InChI InChI=1S/C21H20N4O3S/c1-2-17(14-6-4-3-5-7-14)21(26)22-20-18-12-29-13-19(18)23-24(20)15-8-10-16(11-9-15)25(27)28/h3-11,17H,2,12-13H2,1H3,(H,22,26)
Standard InChIKey CNVUOLGWCXKUGQ-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Solubility not available
PubChem Compound 4127113
Last Modified Aug 17 2023

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